2-(Naphthalen-2-yl)piperidine hydrochloride
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Overview
Description
2-(Naphthalen-2-yl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in the pharmaceutical industry due to their diverse biological activities. The compound this compound is characterized by the presence of a naphthalene ring attached to a piperidine moiety, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)piperidine hydrochloride typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where naphthalene is reacted with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce more saturated piperidine derivatives.
Scientific Research Applications
2-(Naphthalen-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The naphthalene ring may contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A simpler analog without the naphthalene ring, widely used in organic synthesis.
Naphthalene: A polycyclic aromatic hydrocarbon that serves as a precursor for various derivatives.
2-(Naphthalen-1-yl)piperidine: A structural isomer with the naphthalene ring attached at a different position.
Uniqueness: 2-(Naphthalen-2-yl)piperidine hydrochloride is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with certain molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-naphthalen-2-ylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15;/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVJSHNTZRIJDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC3=CC=CC=C3C=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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